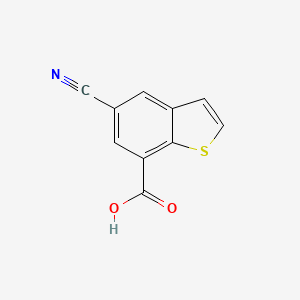
3-Bromo-2,2-dimethylpropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethylpropyl benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group attached to a 3-bromo-(2,2-dimethyl)propyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl benzoate typically involves the esterification of benzoic acid with 3-bromo-(2,2-dimethyl)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2-dimethylpropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-(2,2-dimethyl)propyl moiety can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 3-hydroxy-(2,2-dimethyl)propyl benzoate.
Ester Hydrolysis: The major products are benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The products vary based on the oxidizing agent and reaction conditions, but may include carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Bromo-2,2-dimethylpropyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals or as a model compound in drug development.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-dimethylpropyl benzoate depends on its reactivity and the context in which it is used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-(2,2-dimethyl)propyl benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-(2,2-dimethyl)propyl benzoate: Similar structure but with an iodine atom instead of bromine.
2-Bromo-(2,2-dimethyl)propyl benzoate: Similar structure but with the bromine atom at a different position.
Uniqueness
3-Bromo-2,2-dimethylpropyl benzoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the benzoate ester group also imparts distinct chemical properties, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
(3-bromo-2,2-dimethylpropyl) benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
AMEMOSFPTQJWCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)C1=CC=CC=C1)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[4-(Bromomethyl)phenyl]propionic acid](/img/structure/B8287304.png)
![2-[2-(3-Benzyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-1-yl]ethyl acetate](/img/structure/B8287307.png)


